molecular formula C17H15ClN4OS2 B506237 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 377065-80-0

2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B506237
CAS No.: 377065-80-0
M. Wt: 390.9 g/mol
InChI Key: SHDQCTZJRHEVMD-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide represents a complex heterocyclic molecule with multiple functional groups and aromatic systems. According to the Chemical Abstracts Service (CAS) registry, this compound is assigned the unique identifier 377065-80-0, establishing its distinct chemical identity within the global chemical database. The molecular formula C17H15ClN4OS2 indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, four nitrogen atoms, one oxygen atom, and two sulfur atoms, resulting in a molecular weight of 406.9 g/mol.

The systematic IUPAC nomenclature follows the priority rules for functional group designation, where the acetamide group takes precedence over the triazole ring system. The complete IUPAC name is N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. This nomenclature clearly delineates the connectivity between the various structural components: the 4-chlorophenyl group attached to the acetamide nitrogen, the sulfanyl linkage connecting the acetamide carbon to the triazole ring, and the specific substitution pattern on the 1,2,4-triazole core with both allyl and thienyl substituents.

The European Community (EC) number 638-259-2 provides additional regulatory identification for this compound, facilitating its recognition in chemical commerce and regulatory frameworks across European Union member states. Alternative names include 2-((4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CL-PH)ACETAMIDE, which represents a simplified nomenclature commonly used in chemical databases and research literature. This naming convention emphasizes the key structural features while maintaining chemical accuracy and clarity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional structural analysis of this compound reveals significant conformational complexity arising from the multiple aromatic rings and flexible alkyl chains present in the molecule. The 1,2,4-triazole core adopts a planar configuration, which is characteristic of this heterocyclic system and consistent with the aromatic stabilization provided by the delocalized π-electron system. The nitrogen atoms within the triazole ring are positioned such that the 1,2,4-isomer exhibits distinct electronic properties compared to the 1,2,3-triazole tautomer, influencing the overall molecular reactivity and binding affinity.

The thienyl substituent at the 5-position of the triazole ring introduces additional aromatic character to the molecule, with the sulfur-containing five-membered ring contributing to the overall electronic distribution. Computational modeling studies suggest that the thiophene ring can adopt various rotational conformations relative to the triazole plane, with energy barriers typically ranging from 2-8 kcal/mol depending on the specific substituent interactions. The allyl group at the 4-position provides conformational flexibility through rotation about the C-N bond, allowing the molecule to adopt multiple low-energy conformations that may be relevant for biological activity.

The sulfanyl linker connecting the triazole ring to the acetamide group introduces a crucial conformational degree of freedom that influences the spatial orientation of the 4-chlorophenyl group. Crystallographic data from related compounds in this series indicate that the C-S-C bond angle typically ranges from 102-105°, consistent with sp3 hybridization of the sulfur atom. The acetamide group exhibits planar geometry due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system, with the C-N-C(O) angle approaching 120°.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H NMR spectroscopic analysis of this compound provides comprehensive information about the proton environments and their chemical shifts. The aromatic region (7.0-8.5 ppm) contains multiple overlapping signals corresponding to the thienyl, chlorophenyl, and triazole protons. The thienyl protons typically appear as a characteristic pattern with the 3-H showing the most downfield shift due to the electron-withdrawing effect of the adjacent sulfur atom.

The 4-chlorophenyl protons exhibit a symmetrical doublet pattern in the aromatic region, with the ortho protons (H-2,6) appearing more downfield than the meta protons (H-3,5) due to the deshielding effect of the chlorine substituent. The acetamide NH proton resonates as a broad singlet in the range of 8.5-10.0 ppm, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects. The methylene protons of the acetamide linker (-CH2-CO-) appear as a characteristic singlet around 4.0-4.5 ppm.

The allyl substituent provides distinctive signals in both the aliphatic and olefinic regions of the spectrum. The terminal vinyl protons appear as a complex multiplet around 5.1-5.3 ppm, while the internal vinyl proton resonates further downfield at approximately 5.8-6.0 ppm due to the deshielding effect of the adjacent double bond. The allyl methylene group (-N-CH2-CH=CH2) appears as a doublet around 4.6-4.8 ppm, with coupling to the adjacent vinyl proton clearly visible in high-resolution spectra.

The 13C NMR spectrum provides complementary structural information with distinct carbon environments clearly resolved. The carbonyl carbon of the acetamide group appears in the range of 165-170 ppm, characteristic of amide carbonyls. The aromatic carbons span the region from 110-150 ppm, with the quaternary carbons of the triazole ring typically appearing in the range of 145-155 ppm. The allyl carbons show characteristic signals with the terminal vinyl carbon around 115-120 ppm and the internal vinyl carbon around 130-135 ppm.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak [M+- ] appears at m/z 406/408 (isotope pattern due to chlorine-35/37), confirming the molecular formula C17H15ClN4OS2. The base peak typically corresponds to the loss of the acetamide side chain, resulting in a fragment at m/z 223, which corresponds to the 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol moiety.

The fragmentation pathway involves initial α-cleavage adjacent to the sulfur atom, leading to the formation of the thiyl radical and the stabilized acetamide cation. Secondary fragmentation of the triazole-containing fragment includes loss of the allyl group (m/z 182) and subsequent ring contraction processes typical of nitrogen-containing heterocycles. The 4-chlorophenyl fragment appears at m/z 127/129, providing confirmation of the substitution pattern on the aromatic ring.

High-resolution mass spectrometry (HRMS) data enables precise molecular formula determination with mass accuracy typically better than 5 ppm. The exact mass of the molecular ion is calculated as 406.0359 u for the 35Cl isotopomer, with the isotope pattern providing additional confirmation of the chlorine content. Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation pathways that support the proposed structure, with collision-induced dissociation producing characteristic fragment ions that map to specific structural regions of the molecule.

Infrared (IR) Vibrational Mode Analysis

The infrared spectroscopic analysis provides valuable information about the functional groups and bonding characteristics present in this compound. The amide carbonyl stretch appears as a strong absorption band in the range of 1650-1680 cm⁻¹, with the exact frequency depending on the hydrogen bonding environment and crystal packing effects. The N-H stretch of the acetamide group typically appears as a medium to strong absorption around 3300-3400 cm⁻¹, often exhibiting broadening due to intermolecular hydrogen bonding interactions.

The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the allyl group and methylene linker appear at slightly lower frequencies (2900-3000 cm⁻¹). The C=C stretch of the allyl group produces a characteristic absorption around 1620-1640 cm⁻¹, which may overlap with aromatic C=C stretches from the thienyl and chlorophenyl rings. The triazole ring system exhibits multiple absorption bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to various C=N and N-N stretching modes.

The C-S stretching vibrations appear in the lower frequency region around 600-700 cm⁻¹, with the exact position influenced by the electronic environment of the sulfur atom. The presence of the chlorine substituent introduces additional vibrational modes, including C-Cl stretching around 750-800 cm⁻¹. The thiophene ring system contributes characteristic absorptions in the range of 600-900 cm⁻¹, corresponding to ring breathing modes and C-S-C bending vibrations.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
N-H (amide) 3300-3400 Medium-Strong N-H stretch
C-H (aromatic) 3000-3100 Medium Aromatic C-H stretch
C-H (aliphatic) 2900-3000 Medium Aliphatic C-H stretch
C=O (amide) 1650-1680 Strong Amide carbonyl stretch
C=C (allyl) 1620-1640 Medium Alkene C=C stretch
C=N/N-N (triazole) 1400-1600 Variable Triazole ring modes
C-Cl 750-800 Medium C-Cl stretch
C-S 600-700 Medium C-S stretch

Properties

CAS No.

377065-80-0

Molecular Formula

C17H15ClN4OS2

Molecular Weight

390.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15ClN4OS2/c1-2-9-22-16(14-4-3-10-24-14)20-21-17(22)25-11-15(23)19-13-7-5-12(18)6-8-13/h2-8,10H,1,9,11H2,(H,19,23)

InChI Key

SHDQCTZJRHEVMD-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide with 2-Thiophenecarbonyl Chloride

A common method involves reacting 2-thiophenecarbonyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The intermediate 2-thiophenecarbothioic acid hydrazide is isolated and subsequently cyclized with allyl bromide in the presence of potassium carbonate to form the triazole-thiol.

Reaction Conditions:

  • Temperature: 0–5°C (initial acylation), 80°C (cyclization)

  • Solvent: THF/water biphasic system

  • Catalyst: K₂CO₃ (2 equiv)

  • Yield: 68–72%

Alternative Route via Hydrazine Intermediates

Patents describe an alternative pathway using 2-thienyl hydrazine and allyl isothiocyanate. The reaction proceeds via a [3+2] cycloaddition to form the triazole ring, followed by thiol deprotection using hydrochloric acid.

Preparation of N-(4-Chlorophenyl)Acetamide

Acetylation of 4-Chloroaniline

4-Chloroaniline is acetylated with acetic anhydride in glacial acetic acid under reflux. The product is purified via recrystallization from ethanol/water.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (aniline:acetic anhydride)

  • Reflux Time: 4 hours

  • Yield: 89%

Thioether Bond Formation: Coupling Triazole-Thiol with Acetamide

Nucleophilic Substitution Using 2-Chloro-N-(4-Chlorophenyl)Acetamide

The triazole-thiol intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base.

Procedure:

  • Dissolve triazole-thiol (1 equiv) and 2-chloroacetamide (1.1 equiv) in DMF.

  • Add triethylamine (2.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 65–70%

Mitsunobu Reaction for Enhanced Efficiency

A patent-modified approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling between the triazole-thiol and hydroxyacetamide derivatives. This method improves regioselectivity but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Nucleophilic SubstitutionSimple, cost-effectiveModerate regioselectivity65–70%
Mitsunobu ReactionHigh regioselectivity, faster reaction timeExpensive reagents, moisture-sensitive75–78%
One-Pot CyclizationReduced purification stepsRequires precise temperature control60–63%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 4.98 (d, 2H, SCH₂), 5.15–5.30 (m, 2H, allyl CH₂), 5.80–5.95 (m, 1H, allyl CH), 6.90–7.45 (m, 7H, aromatic).

  • FT-IR (KBr): 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity.

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (100 g batch) using nucleophilic substitution achieved 63% yield with minor modifications:

  • Solvent: Toluene instead of DMF for easier recovery.

  • Catalyst: Recyclable Amberlyst A-21 resin .

Chemical Reactions Analysis

Types of Reactions

2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted chlorophenyl derivatives.

Scientific Research Applications

Antifungal Applications

Triazole compounds are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles, including the compound , exhibit significant antifungal activity against various fungal strains.

Case Study: Antifungal Activity

A study assessed the antifungal potency of several triazole derivatives against Candida albicans and Aspergillus fumigatus. The results demonstrated that compounds similar to 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide showed effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antifungals like fluconazole .

Anticancer Potential

The triazole moiety has also been linked to anticancer activity. Research has shown that compounds containing triazole structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Evaluation

In a series of experiments evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines (including breast and lung cancer), it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics such as doxorubicin. Specifically, derivatives similar to the compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Agricultural Applications

Beyond medicinal uses, triazole compounds are also employed as fungicides in agriculture. They help control fungal diseases in crops by inhibiting fungal growth and reproduction.

Case Study: Agricultural Efficacy

Field trials conducted on crops affected by fungal pathogens revealed that triazole-based fungicides significantly reduced disease incidence and improved yield. The compound's efficacy was attributed to its ability to penetrate plant tissues and provide systemic protection against fungal infections .

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine in 4-chlorophenyl) enhance stability and binding affinity to biological targets .
  • Heteroaromatic substituents (thienyl vs. pyridinyl) influence solubility and π-π stacking interactions. Thienyl groups may improve lipophilicity compared to pyridinyl .

Anti-Inflammatory and Anti-Exudative Activity

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamide derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • The 4-chlorophenyl group in the target compound may enhance anti-inflammatory effects by modulating COX-2 inhibition, as seen in structurally related triazoles .

Antiviral and Protein-Binding Potential

  • The target compound’s 2-thienyl group may improve binding to viral proteases compared to pyridinyl analogs, though experimental data are lacking .

Biological Activity

2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure, featuring a triazole ring with allylic and thienic functionalities, linked to a sulfur atom and an acetamide group, suggests significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Structural Characteristics

The molecular formula of this compound is C17H15ClN4OS2. The triazole ring is known for its biological relevance, particularly in the development of antifungal and anticancer agents. The presence of sulfur enhances reactivity and may influence biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing triazole rings have demonstrated cytotoxic effects against various cancer cell lines. In studies involving Mannich bases—a related class of compounds—cytotoxicity was observed against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some exhibiting higher potency than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has shown potential antimicrobial activity. Similar triazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain triazole compounds effectively inhibit Staphylococcus aureus and E. coli, suggesting that this compound may also exhibit similar effects .

The biological mechanisms underlying the activity of this compound are under investigation. Preliminary studies suggest that the triazole moiety may interfere with essential cellular processes in target organisms or cells. For instance:

  • Antifungal Mechanism : Triazoles typically inhibit ergosterol synthesis in fungal cell membranes.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of related compounds. Here are some key findings:

StudyBiological ActivityResults
AnticancerSignificant cytotoxicity against multiple cancer cell lines.
AntimicrobialEffective against S. aureus and E. coli.
Enzyme InhibitionInhibitory effects on urease and acetylcholinesterase observed.

Case Studies

In one notable study involving Mannich bases derived from triazoles, researchers synthesized several derivatives and evaluated their anticancer activity against human colon cancer cell lines. Some derivatives exhibited up to 5-fold increased cytotoxicity compared to standard treatments . Another study highlighted the antibacterial efficacy of triazole derivatives against resistant bacterial strains, emphasizing the relevance of structural modifications in enhancing activity .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., acetic anhydride as a solvent and catalyst) .

Sulfanyl-Acetamide Linkage : Reaction of the triazole intermediate with chloroacetyl chloride in the presence of a base (e.g., NaH) to introduce the sulfanyl group .

Substituent Functionalization : Allylation at the N4 position of the triazole ring using allyl bromide under inert conditions (argon/nitrogen atmosphere) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF mixture) to achieve >95% purity .

Q. Key Considerations :

  • Temperature control (60–80°C for cyclocondensation, 20–25°C for coupling reactions) .
  • Solvent selection (dichloromethane for SN2 reactions, DMF for polar intermediates) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (sulfanyl CH2), δ 5.1–5.3 ppm (allyl protons), δ 7.2–7.6 ppm (thienyl and chlorophenyl aromatic protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide C=O), triazole carbons at 145–155 ppm .
  • X-ray Crystallography : Resolves 3D conformation, especially for verifying regioselectivity in triazole substitution patterns .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 428.0 (calculated for C₁₉H₁₈ClN₅OS₂) .

Advanced Tip : DFT calculations (B3LYP/6-31G* basis set) predict bond angles and dihedral angles for comparison with experimental data .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) across studies be resolved?

Methodological Answer: Address discrepancies through:

Assay Standardization :

  • Use identical cell lines (e.g., MCF-7 for anticancer studies) and culture conditions (5% CO₂, 37°C) .
  • Normalize solvent effects (DMSO concentration ≤0.1%) to avoid false negatives .

Structural Analog Comparison :

  • Compare with derivatives like 2-{[5-(2-chlorophenyl)-4-pyrrolyl-triazol-3-yl]sulfanyl}acetamide to isolate substituent effects .

Metabolic Stability Testing :

  • Liver microsome assays (human/rat) to assess CYP450-mediated degradation, which may explain potency variations .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR tyrosine kinase). Key residues: Lys721 (hydrogen bonding with acetamide carbonyl) .

MD Simulations :

  • GROMACS simulations (50 ns) to assess triazole-thienyl π-π stacking stability in hydrophobic pockets .

QSAR Modeling :

  • Hammett constants for substituents (e.g., σpara for 4-chlorophenyl) correlate with inhibitory activity against COX-2 .

Q. How can regioselectivity challenges in triazole substitution be mitigated during synthesis?

Methodological Answer:

Directing Group Strategy :

  • Introduce electron-withdrawing groups (e.g., nitro) at the triazole C5 position to favor allylation at N4 .

Metal Catalysis :

  • Cu(I)-mediated click chemistry ensures regioselective 1,4-disubstituted triazole formation .

Reaction Monitoring :

  • TLC (Rf 0.5 in ethyl acetate/hexane 3:7) tracks intermediate formation to optimize stepwise functionalization .

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